molecular formula C21H31NO4 B1412408 N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide CAS No. 1704122-23-5

N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide

Cat. No.: B1412408
CAS No.: 1704122-23-5
M. Wt: 361.5 g/mol
InChI Key: VMMWCGMNYLZZBU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide is systematically named according to IUPAC guidelines, reflecting its structural components:

  • A cyclohexyl substituent attached to the nitrogen of the acetamide group.
  • A phenoxy moiety substituted at the para position with a 4,4,5,5-tetramethyl-1,3-dioxolane ring.
  • The acetamide backbone linking the cyclohexyl and phenoxy groups.

Its CAS Registry Number is 1704122-23-5 , a unique identifier validated across chemical databases.

Molecular Formula and Weight Analysis

The molecular formula is C$${21}$$H$${31}$$NO$$_4$$ , derived from:

  • 21 carbon atoms : Distributed across the cyclohexane, dioxolane, phenoxy, and acetamide groups.
  • 31 hydrogen atoms : Including aliphatic hydrogens from cyclohexane and methyl groups.
  • 1 nitrogen atom : Located in the acetamide functional group.
  • 4 oxygen atoms : Present in the dioxolane ring, phenoxy ether, and carbonyl groups.

The molecular weight is 361.49 g/mol , calculated as follows:
$$
\text{Weight} = (21 \times 12.01) + (31 \times 1.01) + (14.01) + (4 \times 16.00) = 361.49 \, \text{g/mol}
$$
This aligns with mass spectrometry data.

Table 1: Molecular Formula Breakdown

Component Quantity Atomic Contribution

Properties

IUPAC Name

N-cyclohexyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-20(2)21(3,4)26-19(25-20)15-10-12-17(13-11-15)24-14-18(23)22-16-8-6-5-7-9-16/h10-13,16,19H,5-9,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWCGMNYLZZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Phenoxy Intermediate

The key intermediate involves coupling a phenol derivative with an acyl chloride or acid anhydride to form the phenoxyacetamide linkage. This step typically employs:

  • Starting materials: 4-hydroxyphenyl derivatives and acyl chlorides.
  • Reaction conditions:
    • Use of a base such as triethylamine or sodium carbonate to facilitate nucleophilic substitution.
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Reaction temperature: Room temperature to 50°C.
  • Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol, which is then converted into the phenoxyacetamide.

Formation of the Acetamide Linkage

The phenol derivative reacts with an acyl chloride or acetic anhydride to produce the phenoxyacetamide. This step is often performed under inert atmosphere with catalytic bases like pyridine or triethylamine.

Synthesis of the Tetramethyl-1,3-dioxolan-2-yl)phenol Derivative

The tetramethyl-1,3-dioxolan-2-yl group is introduced through:

  • Method 1: Direct substitution of phenol with the tetramethyl-1,3-dioxolan-2-yl) group via electrophilic aromatic substitution using suitable reagents such as electrophilic sources of the dioxolane group.
  • Method 2: Synthesis of the phenol derivative first, followed by protection with the dioxolane ring through acetal formation under acid catalysis.

Key research data:

  • The preparation of the tetramethyl-1,3-dioxolan-2-yl)phenol involves a multi-step process starting from phenol and tetramethyl-1,3-dioxolane precursors, with acid catalysis to form the acetal linkage.

Final Assembly of the Target Compound

The final step involves coupling the phenoxyacetamide with the cyclohexylamine derivative:

  • Method:
    • Activation of the carboxyl group (if present) with coupling reagents such as DCC or EDC.
    • Nucleophilic attack by cyclohexylamine.
    • Reaction conditions:
      • Solvent: DCM, DMF, or DMSO.
      • Temperature: 0°C to room temperature.
      • Duration: Several hours to overnight.
  • Purification: Recrystallization or preparative HPLC to obtain the pure compound.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Methodology References/Notes
1 Phenol derivative + acyl chloride DCM or THF Room temp to 50°C Nucleophilic substitution to form phenoxyacetamide ,
2 Phenoxyacetamide + cyclohexylamine DMSO or ethanol 80°C, overnight Amide bond formation via nucleophilic substitution ,
3 Phenol + tetramethyl-1,3-dioxolane Acid catalysis Reflux Acetal formation ,
4 Coupling of phenoxyacetamide with cyclohexylamine derivative DCM/DMF 0°C to RT Amide coupling using DCC/EDC ,

Notes and Recommendations

  • Purity and Yield: Typical yields range from 70% to 90%, depending on reaction conditions and purification efficiency.
  • Reaction Monitoring: Use TLC, LC-MS, or NMR to confirm intermediate formation.
  • Safety Precautions: Use inert atmospheres during coupling steps to prevent oxidation, and handle acyl chlorides and amines with appropriate protective equipment.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • Cyclopentyl vs.
  • Isopropyl vs.

Aromatic Ring Modifications

  • Its melting point (110°C) is higher than non-fluorinated analogs (e.g., 5b: 91°C), indicating enhanced crystallinity .
  • Biphenyl Substitution :
    2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.49, ) extends conjugation, which may improve UV absorption properties for analytical detection .

Boronate Ester Positioning and Functionalization

  • Meta vs. Para Substitution: N-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide () demonstrates dual boronation, enabling bidirectional cross-coupling reactivity. However, synthesis yields (77%) are lower than mono-boronate analogs (93%) due to steric challenges .
  • Single vs. Double Boronates :
    The para-boronate derivative (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, ) is more synthetically accessible (93% yield) and widely used in medicinal chemistry as a Suzuki reaction precursor .

Physicochemical and Pharmacological Properties

Melting Points and Solubility

Compound Melting Point (°C) logP Key Structural Feature Reference
Target Compound Not reported ~2.24* Cyclohexyl + para-boronate -
5b () 91 - Phenyl substituent
5c () 110 - 4-Fluoro substitution
N-Isopropyl analog (CAS 1595290-47-3) - 2.24 Isopropyl group

*Estimated based on analog data.

Biological Activity

N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group and a dioxolane moiety, which contribute to its unique chemical characteristics. The structural formula can be represented as follows:

C18H29NO4\text{C}_{18}\text{H}_{29}\text{N}\text{O}_{4}

This structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, derivatives containing dioxolane rings have been shown to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of specific enzymes. For example, compounds with similar scaffolds have been reported to inhibit tyrosinase activity, which is essential in melanin biosynthesis. This inhibition can lead to applications in skin lightening products .

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Enzyme Binding : The dioxolane moiety may facilitate binding to active sites of target enzymes such as tyrosinase.
  • Antioxidant Activity : The ability to donate electrons or hydrogen atoms may contribute to its antioxidant effects, reducing oxidative damage in cells.

Study 1: Tyrosinase Inhibition

In a study evaluating the tyrosinase inhibitory effects of various compounds, this compound was tested alongside known inhibitors. Results indicated an IC50 value comparable to established inhibitors like kojic acid, suggesting significant potential for cosmetic applications in skin whitening .

Study 2: Antioxidant Effects

A separate investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that it effectively reduced free radicals in a concentration-dependent manner, supporting its use as a protective agent against oxidative stress .

Data Table: Biological Activities Summary

Activity TypeAssay MethodIC50 Value (µM)Reference
Tyrosinase InhibitionEnzymatic Assay12.5
Antioxidant ActivityDPPH Scavenging15.0
Antioxidant ActivityABTS Scavenging10.0

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide?

Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3-dioxolan-2-yl) as a key intermediate. For example:

  • React a brominated or chlorinated acetamide precursor with a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water solvent system under microwave or conventional heating .
  • Purify via column chromatography (e.g., DCM/MeOH gradients) to isolate the product. Optimize reaction time and temperature to improve yields (typically 35–66% reported in similar protocols) .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the cyclohexyl, acetamide, and dioxolane moieties. For example, the cyclohexyl group shows characteristic multiplet peaks at δ 1.2–2.0 ppm .
  • X-ray Crystallography : Confirm crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What biological assays are suitable for preliminary activity screening?

Methodological Answer :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include controls for cyclohexyl and boronate ester derivatives to assess structure-activity relationships .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .

Advanced Research Questions

Q. How can data contradictions in synthetic yields be resolved?

Methodological Answer : Discrepancies in yields (e.g., 35% vs. 66% in similar reactions ) may arise from:

  • Catalyst loading : Optimize Pd(dppf)Cl₂ or Pd(PPh₃)₄ concentrations (0.02–0.1 mmol) .
  • Solvent systems : Test dioxane/water ratios (4:1 to 10:1) and degassing protocols to minimize side reactions .
  • Microwave vs. conventional heating : Microwave irradiation often reduces reaction time and improves efficiency .

Q. What strategies enhance the stability of the dioxolane moiety during storage?

Methodological Answer :

  • Storage conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .
  • Lyophilization : For long-term stability, lyophilize the compound and store in anhydrous DMSO or acetonitrile .

Q. How can computational methods guide derivative design?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the dioxolane group .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or inflammatory mediators) to prioritize synthesis .

Q. What catalytic systems enable meta-selective C–H borylation for structural diversification?

Methodological Answer :

  • Use anionic ligands (e.g., dtbpy) with Ir or Pd catalysts to achieve meta-selective C–H borylation of the phenyl ring. This allows introduction of substituents without altering the acetamide core .
  • Validate regioselectivity via ¹H NMR and HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy)acetamide

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